![molecular formula C26H20ClF2N3O B2820803 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190001-94-5](/img/structure/B2820803.png)
5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the construction of the pyrimidoindolone core, followed by the attachment of the benzyl and phenylpropyl groups. The halogen atoms would likely be introduced through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidoindolone group would likely contribute to the rigidity of the molecule, while the benzyl and phenylpropyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen atoms, which are often involved in various chemical reactions. The benzyl and phenylpropyl groups could also participate in reactions, particularly if they contain additional functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple halogens could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Biological Activity
Research in the area of medicinal chemistry often focuses on the synthesis of novel compounds and the evaluation of their biological activities. For example, Ivashchenko et al. (2019) developed a method for the synthesis of a structurally related compound, "8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one", and evaluated it as a new inhibitor of hepatitis B, demonstrating nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro (Ivashchenko et al., 2019).
Antitumor Activity
Compounds with pyrimido[5,4-b]indol cores have been synthesized and assessed for their antitumor activities. The synthesis of compounds with specific substituents, such as fluorine and chlorine, is aimed at improving their pharmacological properties. For instance, Grivsky et al. (1980) described the synthesis of "2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine", a potent inhibitor of mammalian dihydrofolate reductase with significant activity against a specific type of tumor in rats (Grivsky et al., 1980).
Crystal Structure and Molecular Docking Studies
The crystal structure analysis of related compounds provides valuable insights into their potential interactions with biological targets. For example, the study by Gandhi et al. (2016) on "2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic Acid Methyl Ester" involved quantum chemical calculations, Hirshfeld surface analysis, and molecular docking to evaluate its pharmaceutical applications (Gandhi et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoro-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF2N3O/c1-16(17-6-3-2-4-7-17)13-31-15-30-24-19-12-18(28)10-11-23(19)32(25(24)26(31)33)14-20-21(27)8-5-9-22(20)29/h2-12,15-16H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVUFWJFBCPQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)N(C3=C2C=C(C=C3)F)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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